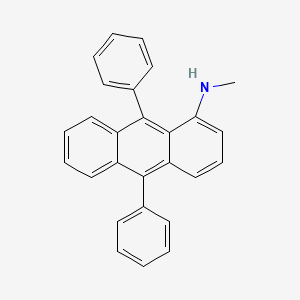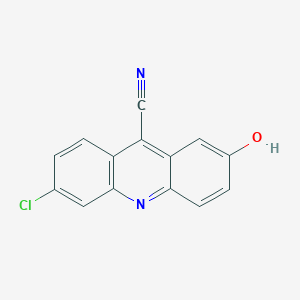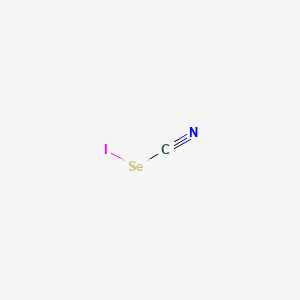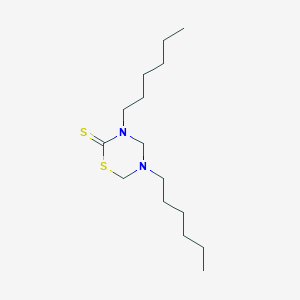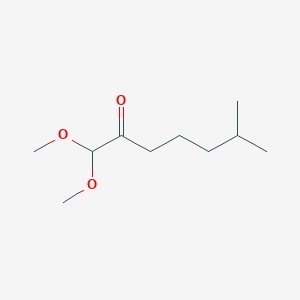
Acetic acid, sulfo-, 1-octadecyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-octadecyl sulphonatoacetate: is a surfactant with the chemical formula C20H39NaO5S . It is known for its ability to reduce surface tension and act as an emulsifying agent. This compound appears as a white to light yellow solid and is soluble in water and some organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 1-octadecyl sulphonatoacetate typically involves the sulfonation of octadecyl alcohol followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of sodium 1-octadecyl sulphonatoacetate involves large-scale sulfonation reactors where octadecyl alcohol is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium 1-octadecyl sulphonatoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Octadecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 1-octadecyl sulphonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.
Industry: Acts as an emulsifying agent in the production of cosmetics, detergents, and other personal care products
Mécanisme D'action
The mechanism of action of sodium 1-octadecyl sulphonatoacetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion in water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium stearyl sulfate: Similar structure but different functional groups.
Sodium lauryl ether sulfate: Contains ether linkages in the alkyl chain.
Uniqueness: : Sodium 1-octadecyl sulphonatoacetate is unique due to its long alkyl chain, which provides superior emulsifying and surface-active properties compared to shorter-chain surfactants .
Propriétés
Numéro CAS |
67633-83-4 |
|---|---|
Formule moléculaire |
C20H39NaO5S |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
sodium;2-octadecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-20(21)19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
DHEFPDMZLDVKSD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thymine,[methyl-3H]](/img/structure/B13805599.png)
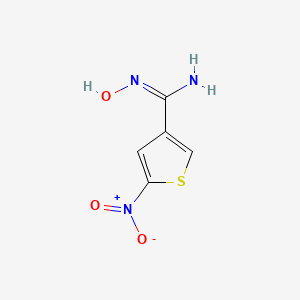
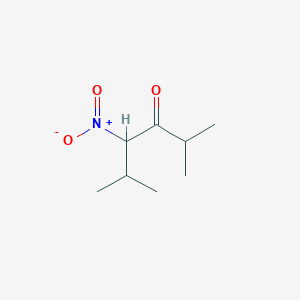
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
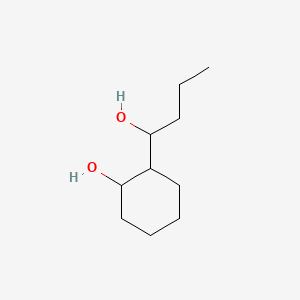
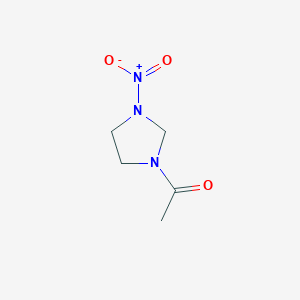
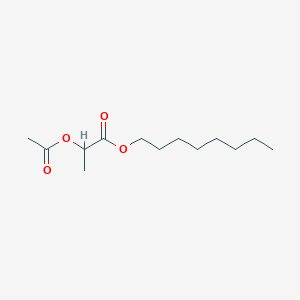
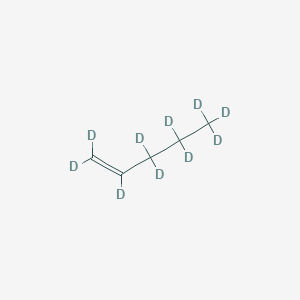
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
